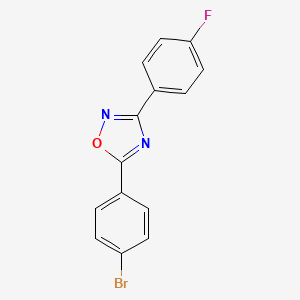![molecular formula C14H21ClN2O2S B5883478 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as CP-122,288, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of the human dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用机制
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the human dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating the signaling of dopamine. By blocking DAT, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide increases the extracellular levels of dopamine, which can activate dopamine receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to produce a number of biochemical and physiological effects in animal and human studies. These include increased dopamine release, increased dopamine turnover, increased cAMP levels, and increased expression of dopamine receptors. 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for DAT, which allows for specific targeting of dopamine signaling. Another advantage is its potency, which allows for low doses to be used in experiments. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its poor solubility in water, which can complicate administration and formulation.
未来方向
There are several future directions for research on 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to investigate its pharmacokinetic properties and develop new formulations that improve its solubility and bioavailability. Finally, another direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine, and their interactions with dopamine.
合成方法
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product, which is purified by recrystallization or column chromatography.
科学研究应用
4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Parkinson's disease, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to improve motor symptoms by increasing dopamine levels in the brain. In ADHD, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to improve attention and impulse control by blocking the reuptake of dopamine. In drug addiction, 4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to reduce drug-seeking behavior by decreasing the rewarding effects of drugs of abuse.
属性
IUPAC Name |
4-chloro-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17/h5-8,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQWOOXTBYGPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)



![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)


![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)